Org 2766 (CAS: 50913-82-1) is a highly modified, synthetic adrenocorticotropic hormone (ACTH) 4-9 analog with the sequence H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH. Designed specifically for neuropharmacological and neurotoxicological research, it isolates the neurotrophic properties of the ACTH peptide family from their classic steroidogenic activities [1]. By utilizing specific amino acid substitutions—namely the oxidation of methionine and the incorporation of a D-lysine residue—Org 2766 achieves quantifiably higher resistance to proteolytic degradation compared to endogenous peptides [2]. For scientific buyers and principal investigators, this compound serves as a critical material choice when establishing reproducible in vivo models of nerve regeneration and chemotherapy-induced neuropathy, where the confounding variables of natural hormone instability and corticotropic side effects must be strictly eliminated.
Substituting Org 2766 with natural ACTH (4-10) or ACTH (4-9) fragments fundamentally compromises experimental reproducibility and in vivo dosing regimens. Endogenous ACTH fragments are highly susceptible to rapid enzymatic degradation by plasma carboxypeptidases and aminopeptidases, resulting in an extremely short plasma half-life of approximately 2 to 3 minutes [1]. This rapid clearance necessitates continuous infusion or unfeasibly frequent dosing to maintain therapeutic exposure. Furthermore, natural ACTH fragments retain binding affinity for classic melanocortin receptors (e.g., MC4-R), which introduces unwanted melanogenic or metabolic off-target effects [2]. Org 2766’s structural modifications prevent this rapid enzymatic cleavage and eliminate melanocortin receptor binding, making natural analogs non-viable substitutes for precise neuroprotective profiling.
The primary procurement advantage of Org 2766 over endogenous ACTH fragments is its engineered resistance to proteolytic cleavage. While natural ACTH (4-10) is rapidly degraded by serum proteases, yielding a plasma half-life of merely 2 to 3 minutes, the incorporation of D-Lys at position 8 and Met(O2) at position 4 in Org 2766 blocks carboxypeptidase and aminopeptidase activity [1]. This structural constraint significantly extends the intact peptide's half-life and pharmacological duration of action, allowing for stable systemic exposure following subcutaneous injection without the need for continuous infusion pumps [2].
| Evidence Dimension | Plasma half-life and enzymatic degradation rate |
| Target Compound Data | Org 2766 exhibits prolonged pharmacological duration with bi-exponential elimination and stable intact plasma levels post-injection. |
| Comparator Or Baseline | Natural ACTH (4-10) (Half-life of ~2-3 minutes). |
| Quantified Difference | Orders of magnitude increase in in vivo stability and functional half-life. |
| Conditions | In vivo plasma stability assays following subcutaneous injection. |
Ensures sustained in vivo exposure for neurotrophic studies, drastically reducing dosing frequency and improving experimental reproducibility.
Org 2766 was specifically optimized to maximize neurotrophic and behavioral efficacy while minimizing the required peptide load. In comparative behavioral assays, such as avoidance behavior retention and neurotrophic sprouting models, Org 2766 demonstrates a strictly quantified increase in potency. Research indicates that Org 2766 is up to 1,000 times more potent than the baseline ACTH (4-10) sequence [1]. This potency shift allows researchers to elicit maximal neuroprotective effects at microgram-per-kilogram dosages rather than the milligram quantities required for natural fragments [2].
| Evidence Dimension | Behavioral and neurotrophic potency |
| Target Compound Data | Maximal efficacy achieved at micro-doses (e.g., 10-100 μg/kg range). |
| Comparator Or Baseline | ACTH 4-10 |
| Quantified Difference | Org 2766 is approximately 1,000-fold more potent than ACTH 4-10. |
| Conditions | In vivo behavioral retention and neurotrophic sprouting assays. |
Allows for ultra-low dosing regimens, minimizing peptide consumption costs and reducing the risk of injection-site toxicity or systemic overload.
A critical differentiator for Org 2766 in material selection is its absolute lack of binding to classic melanocortin receptors (MC1R-MC5R), which mediate the endocrine and melanogenic effects of natural ACTH. While ACTH 4-10 and alpha-MSH exhibit measurable affinity for these receptors, quantitative autoradiography and receptor binding assays confirm that Org 2766 has zero binding affinity for the identified MC receptors [1]. Instead, it exerts its effects through distinct, non-opiate, non-melanocortin neurotrophic binding sites in the spinal cord and brain [2]. This complete decoupling from the endocrine system prevents confounding metabolic side effects.
| Evidence Dimension | Melanocortin receptor (MC1R-MC5R) binding affinity |
| Target Compound Data | Org 2766 shows 0% binding affinity to classic MC receptors. |
| Comparator Or Baseline | ACTH 4-10 and alpha-MSH (Positive binding to MC receptors). |
| Quantified Difference | Complete elimination of melanocortin receptor binding. |
| Conditions | In vitro receptor binding assays and quantitative autoradiography. |
Guarantees that observed experimental outcomes are strictly neurotrophic, eliminating the need to control for corticotropic or melanogenic variables.
Org 2766 is utilized as a standardized positive control in neurotoxicology. In chronic cisplatin administration models, cisplatin induces a marked decrease in sensory nerve conduction velocity (SNCV) and a loss of thick myelinated fibers. Co-administration of Org 2766 completely prevents this cisplatin-induced decrease in SNCV and preserves the normal distribution of myelinated fibers [1]. Crucially, quantitative studies confirm that Org 2766 achieves this neuroprotection without altering or compromising the anti-tumor efficacy of the cisplatin regimen [2].
| Evidence Dimension | Sensory Nerve Conduction Velocity (SNCV) and fiber preservation |
| Target Compound Data | Org 2766 co-treatment maintains baseline SNCV and prevents the shift in myelinated fiber distribution. |
| Comparator Or Baseline | Cisplatin/saline treatment (Significant decrease in SNCV and thick myelinated fibers). |
| Quantified Difference | Complete prevention of functional and morphological neurotoxic decline. |
| Conditions | In vivo chronic cisplatin neurotoxicity model (7.5 weeks). |
Establishes Org 2766 as the gold-standard positive control for evaluating novel chemoprotective agents against platinum-based neurotoxicity.
Directly downstream of its proven efficacy in preventing cisplatin-induced SNCV decline, Org 2766 is the preferred positive control in CIPN drug discovery. It allows researchers to validate neuroprotective assays and benchmark the efficacy of novel compounds aimed at preserving myelinated fibers during platinum-based chemotherapy [1].
Because of its high metabolic stability and potent neurotrophic sprouting induction, Org 2766 is highly suited for in vivo sciatic nerve crush models. Its extended half-life ensures that the peptide remains active during the critical early stages of axonal regeneration, making it a more reliable choice than rapidly degrading natural ACTH fragments [2].
Given its complete lack of binding to classic melanocortin receptors, Org 2766 is a highly specific tool compound for isolating pure neurotrophic mechanisms. It is utilized in receptor-binding autoradiography and behavioral studies where corticotropic or melanogenic off-target effects would otherwise confound the data [3].